Lipophilicity Advantage: XLogP3-AA Comparison of 2,6-Diethyl-5-methylpyrimidin-4-amine vs. 2,6-Dimethylpyrimidin-4-amine
2,6-Diethyl-5-methylpyrimidin-4-amine (CAS 2635-56-5) exhibits a computed XLogP3-AA of 1.9 [1], which is approximately 1.4 log units higher than that of the 2,6-dimethyl analog (2,6-dimethylpyrimidin-4-amine, CAS 461-98-3, XLogP3-AA ≈ 0.5) [2]. This increased lipophilicity arises from the replacement of two methyl groups with ethyl groups, adding two additional methylene units to the molecular scaffold.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | 2,6-Dimethylpyrimidin-4-amine (CAS 461-98-3): XLogP3-AA ≈ 0.5 |
| Quantified Difference | ΔXLogP3-AA ≈ +1.4 (target compound more lipophilic by ~25-fold based on LogP-to-partition coefficient relationship) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
Higher lipophilicity predicts improved membrane permeability in cell-based assays and influences extraction efficiency in organic synthesis workups, making this compound preferable over the dimethyl analog when partitioning into organic phases or hydrophobic binding pockets is required.
- [1] PubChem. (2025). Compound Summary for CID 248110: 2,6-Diethyl-5-methylpyrimidin-4-amine. National Library of Medicine, National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 794381: 2,6-Dimethylpyrimidin-4-amine. National Library of Medicine, National Center for Biotechnology Information. View Source
